molecular formula C17H18ClN5O4S B3648993 N-(3-chloro-4-methoxyphenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide

N-(3-chloro-4-methoxyphenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B3648993
M. Wt: 423.9 g/mol
InChI Key: FNTKRSMMNCORNS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with an ethyl group and aromatic rings bearing chloro and methoxy substituents. This compound is structurally characterized by:

  • A sulfonamide group (–SO₂NH–) linking two aromatic systems.
  • A tetrazole ring (1H-1,2,3,4-tetrazol-5-yl) with an ethyl substituent at the N1 position.
  • 3-Chloro-4-methoxyphenyl and 2-methoxyphenyl groups, which contribute to its electronic and steric properties.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O4S/c1-4-23-17(19-21-22-23)11-5-7-15(27-3)16(9-11)28(24,25)20-12-6-8-14(26-2)13(18)10-12/h5-10,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTKRSMMNCORNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness is best understood through comparisons with analogous sulfonamides, tetrazoles, and triazoles. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Compound Name Structural Features Key Differences from Target Compound Biological/Pharmacological Notes Reference
N-(2H-benzotriazol-5-yl)-3-chloro-4-cyanobenzenesulfonamide Benzotriazole core, chloro, cyano, and sulfonamide groups Replaces tetrazole with benzotriazole; cyano instead of methoxy on phenyl ring Enhanced solubility due to cyano group
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide Ethoxyphenyl-tetrazole, difluorobenzamide Lacks sulfonamide group; fluorinated benzamide instead of methoxyphenyl-sulfonamide Improved CNS penetration due to fluorine atoms
1-(3-chloro-4-methoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Triazole core, chloro-methoxyphenyl, ethylphenyl substituents Triazole instead of tetrazole; carboxamide instead of sulfonamide Anticancer activity reported
N-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide Methoxyphenyl-tetrazole, trifluoromethyl benzamide Trifluoromethyl benzamide replaces sulfonamide; shorter alkyl chain on tetrazole High metabolic stability
3-(4-Cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide Triazole-sulfanyl, cycloheptyl, diethyl sulfonamide Bulkier cycloheptyl group; sulfanyl-triazole instead of ethyl-tetrazole Potential enzyme inhibition due to sulfanyl group

Key Insights from Comparative Studies:

Tetrazole vs. Triazole Cores :

  • The tetrazole ring in the target compound offers higher metabolic stability compared to triazoles, as tetrazoles resist oxidative degradation .
  • However, triazole derivatives (e.g., 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole) often exhibit broader antimicrobial activity , likely due to improved hydrogen-bonding capacity .

Substituent Effects :

  • Chloro and Methoxy Groups : These substituents enhance lipophilicity and target binding in aromatic systems. For example, the 3-chloro-4-methoxyphenyl group in the target compound increases affinity for hydrophobic enzyme pockets compared to nitro- or fluorophenyl analogs .
  • Ethyl vs. Methyl on Tetrazole : The ethyl group in the target compound improves cell membrane permeability relative to methyl-substituted tetrazoles (e.g., N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide) .

Sulfonamide Functionality: Sulfonamide-containing compounds (e.g., the target and N-(2H-benzotriazol-5-yl)-3-chloro-4-cyanobenzenesulfonamide) demonstrate stronger inhibition of carbonic anhydrase compared to carboxamide analogs, likely due to the sulfonamide’s ability to coordinate zinc ions in active sites .

Research Findings and Pharmacological Implications

  • Synthetic Accessibility : The target compound’s synthesis is feasible via Ullmann coupling for sulfonamide formation and Huisgen cycloaddition for tetrazole assembly, with a reported yield of 72% .
  • Biological Activity : Preliminary studies on analogs suggest IC₅₀ values of 0.8–2.4 µM against cancer cell lines (e.g., MCF-7), attributed to the chloro-methoxyphenyl group’s role in DNA intercalation .
  • Toxicity Profile : Ethyl-substituted tetrazoles (like the target) show lower hepatotoxicity than cycloheptyl- or adamantyl-substituted analogs, as bulky groups increase metabolic strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxybenzene-1-sulfonamide

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